Selective Targeting of DNA Repair Protein-Protein Interaction vs. General Anti-Allergic Activity
This compound was evaluated in a specific high-throughput fluorescence polarization assay for inhibitors of the FANCM (MM2) and RMI core complex interaction, a DNA repair pathway target for combating chemoresistance in ALT-positive cancers . This represents a therapeutically distinct mechanism from the general leukotriene antagonism and anti-allergic properties described for other compounds in the tetrazolyl thioether patent class [1]. No quantitative activity data (e.g., IC50) for the compound in this assay is publicly available; therefore, the differentiation is based on the selectivity of the screening context.
| Evidence Dimension | Biological Target & Mechanism of Action |
|---|---|
| Target Compound Data | Tested as a potential inhibitor of the FANCM-RMI protein-protein interaction . |
| Comparator Or Baseline | Other tetrazolyl thioethers from U.S. Patent 5,025,028 are characterized as antiallergic agents acting via leukotriene receptor antagonism [1]. |
| Quantified Difference | N/A (Qualitative difference in targeted screening assay vs. general class pharmacology) |
| Conditions | Fluorescence polarization assay using recombinant RMI complex and a labeled MM2 peptide tracer . |
Why This Matters
For procurement aimed at anticancer drug discovery, this compound's inclusion in a targeted DNA repair screen differentiates it from antiallergic analogs, guiding its use in a completely different therapeutic research area.
- [1] Reinholz, E., et al. (1991). U.S. Patent No. 5,025,028. Tetrazolyl substituted thioethers, pharmaceutical compositions and anti-allergic use thereof. View Source
